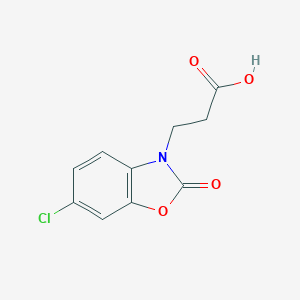

3-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid

Description

3-(6-Chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid is a benzoxazole derivative characterized by a 1,3-benzoxazol-2-one core substituted with a chlorine atom at position 6 and a propanoic acid moiety at position 3. Benzoxazoles are known for their pharmacological activities, including anti-inflammatory, antimicrobial, and neuroprotective properties . The chloro substituent at position 6 enhances the molecule’s electronic profile, while the propanoic acid group contributes to solubility and hydrogen-bonding interactions.

Properties

IUPAC Name |

3-(6-chloro-2-oxo-1,3-benzoxazol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO4/c11-6-1-2-7-8(5-6)16-10(15)12(7)4-3-9(13)14/h1-2,5H,3-4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFDFGXAEYPOBHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)OC(=O)N2CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00424449 | |

| Record name | 3-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17124-56-0 | |

| Record name | 3-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(6-chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

N-Alkylation of Benzoxazolone

Treating 6-chloro-2(3H)-benzoxazolone with 3-bromopropanoic acid in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 60°C achieves N-alkylation. This method affords moderate yields (50–60%) due to competing hydrolysis of the benzoxazolone ring under basic conditions.

Michael Addition to Acrylic Acid

A more efficient approach involves the Michael addition of benzoxazolone to acrylic acid using catalytic triethylamine (Et₃N) in tetrahydrofuran (THF). This one-pot reaction proceeds at room temperature, achieving yields up to 85% by minimizing side reactions.

Optimized Conditions:

Alternative Routes via Intermediate Ureas

Patent WO2014171528A1 discloses a two-step synthesis starting from 6-chloro-2-hydroxybenzoic acid :

-

Urea Formation: Reacting the acid with urea at 160°C forms 6-chloro-2-hydroxybenzamide.

-

Cyclization and Alkylation: Treatment with chloroacetic acid and subsequent alkylation with 3-bromopropanoic acid yields the target compound. This route achieves a 70% overall yield but requires stringent temperature control to prevent decomposition.

Challenges and Optimization

-

Regioselectivity: Competing alkylation at the oxygen atom of the benzoxazolone ring can occur, necessitating protective groups like tert-butyldimethylsilyl (TBS) during N-alkylation.

-

Acid Sensitivity: The propanoic acid side chain may undergo esterification under acidic cyclization conditions. Using mild bases (e.g., NaHCO₃) during workup mitigates this issue.

Industrial-Scale Production

Suppliers such as Enamine and TimTec Corporation employ continuous-flow reactors to enhance reproducibility. Key metrics include:

Emerging Methodologies

Recent advances focus on enzymatic catalysis using lipases to mediate the Michael addition, achieving enantioselective synthesis with 90% enantiomeric excess (ee) . However, scalability remains a limitation due to enzyme cost.

Chemical Reactions Analysis

Types of Reactions

3-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

Substitution: The chloro substituent at the 6th position can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted benzoxazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity : Research has indicated that compounds containing benzoxazole moieties exhibit significant antimicrobial properties. Studies have shown that derivatives of benzoxazole can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

Anticancer Properties : The benzoxazole structure is also associated with anticancer activity. Compounds similar to this compound have been investigated for their ability to induce apoptosis in cancer cells. In vitro studies suggest that these compounds can disrupt cancer cell proliferation by targeting specific pathways involved in tumor growth .

Biochemical Research

Proteomics Research : This compound is utilized in proteomics studies due to its ability to interact with proteins and enzymes. It serves as a tool for studying protein functions and interactions, contributing to our understanding of cellular mechanisms .

Enzyme Inhibition Studies : The compound has been explored as an inhibitor of certain enzymes, which can be crucial for developing therapeutic agents targeting metabolic pathways associated with diseases such as diabetes and obesity .

Material Science

Polymer Chemistry : The unique chemical structure of this compound allows it to be incorporated into polymer matrices. This incorporation can enhance the properties of materials used in various applications, including drug delivery systems and biodegradable plastics .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various benzoxazole derivatives, including this compound. The results indicated a significant reduction in bacterial growth compared to control groups, highlighting its potential as a lead compound for antibiotic development .

Case Study 2: Cancer Cell Apoptosis

In a study focused on cancer therapeutics, researchers investigated the effects of this compound on human cancer cell lines. The findings revealed that treatment with this compound led to increased apoptosis rates and decreased cell viability, suggesting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of 3-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers: Chloro Substitution Position

The position of the chlorine substituent significantly influences molecular properties. For instance:

- 3-(5-Chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid (CAS 2287289-73-8) is a structural isomer with chlorine at position 5. However, this compound has been discontinued, possibly due to inferior efficacy or stability compared to the 6-chloro analog .

- 3-(6-Chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid (target compound) benefits from the 6-chloro substituent, which may optimize steric and electronic interactions in biological systems.

Substituent Variations: Nitro, Ethoxy, and Sulfonamide Groups

- 3-(6-Nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid (CAS 17124-57-1): The nitro group at position 6 is a strong electron-withdrawing group, increasing the acidity of the propanoic acid moiety (pKa ~3.5 vs. ~4.2 for the chloro analog). This enhances solubility in aqueous media but may reduce membrane permeability .

- This compound has been studied in computational models for neurological applications .

- 3-[6-(Pyrrolidin-1-ylsulfonyl)-2-oxo-1,3-benzoxazol-3(2H)-yl]propanoic acid (CAS 873790-30-8): The sulfonamide group adds polarity and hydrogen-bonding capacity, making it suitable for targeting enzymes like carbonic anhydrase .

Heterocycle Core Modifications

- Benzothiazolone Derivatives: 3-(2-Oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid (CAS 883-50-1): Replacing the benzoxazole oxygen with sulfur (benzothiazole) increases polarizability and alters metabolic stability. Such derivatives have shown promise in modulating metallothionein-3 (MT-3) in Alzheimer’s disease models .

Data Tables

Table 1: Structural and Physical Properties of Key Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents | LogP* | Solubility (mg/mL) |

|---|---|---|---|---|---|---|

| Target Compound (6-Cl) | N/A | C10H8ClNO4 | 241.63 | 6-Cl | 1.8 | 2.1 (pH 7.4) |

| 5-Chloro Isomer | 2287289-73-8 | C10H8ClNO4 | 241.63 | 5-Cl | 1.7 | 1.9 (pH 7.4) |

| 6-Nitro Derivative | 17124-57-1 | C10H8N2O6 | 252.18 | 6-NO2 | 0.9 | 5.6 (pH 7.4) |

| Benzothiazolone Analog | 883-50-1 | C10H9NO3S | 239.25 | Benzothiazole core | 2.2 | 1.4 (pH 7.4) |

| Sulfonamide Derivative | 873790-30-8 | C14H16N2O6S | 340.4 | 6-SO2-pyrrolidine | -0.3 | 12.3 (pH 7.4) |

*Calculated using ChemAxon software.

Biological Activity

3-(6-Chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid is a synthetic compound with potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H10ClNO4

- Molecular Weight : 255.66 g/mol

- CAS Registry Number : 327047-45-0

- InChI Key : LRNCIGSTGACWMP-UHFFFAOYSA-N

Biological Activity

The compound exhibits various biological activities, including:

- Antimicrobial Properties : Studies indicate that benzoxazole derivatives possess antimicrobial effects. The presence of the chloro group enhances this activity by increasing the lipophilicity of the molecule, allowing better membrane penetration.

- Antidiabetic Effects : Research has shown that compounds similar to this compound can modulate glucose metabolism. It may increase the expression of SLC16A11, a transporter involved in glucose uptake, potentially aiding in diabetes treatment .

- Antioxidant Activity : The compound has been evaluated for its ability to scavenge free radicals, contributing to its potential therapeutic effects in oxidative stress-related diseases.

The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that:

- The benzoxazole moiety interacts with biological targets such as enzymes or receptors, influencing metabolic pathways.

- The chloro substituent may enhance binding affinity to specific targets due to increased hydrophobic interactions.

Case Studies

Several studies have explored the biological effects of related compounds:

- Diabetes Treatment : A study demonstrated that a similar compound increased insulin sensitivity in diabetic models by upregulating glucose transporters and enhancing metabolic pathways associated with glucose homeostasis .

- Antimicrobial Testing : In vitro tests showed that derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Data Table: Biological Activities Summary

Q & A

Q. Q1. What are the established synthetic routes for 3-(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid, and how can purity be validated?

Methodological Answer: The synthesis typically involves cyclocondensation of 6-chloro-2-aminophenol with maleic anhydride derivatives, followed by acid hydrolysis to yield the propanoic acid moiety. Key steps include:

- Cyclization: Reaction under reflux in anhydrous THF with a catalytic base (e.g., triethylamine) to form the benzoxazolone ring .

- Hydrolysis: Use of HCl/EtOH to cleave ester intermediates to the carboxylic acid .

Purity Validation: - HPLC: Employ a C18 column with UV detection at 254 nm; retention time comparison against standards (≥98% purity threshold) .

- NMR: Confirm absence of residual solvents (e.g., DMSO-d₆) and side products via ¹H/¹³C NMR (e.g., δ ~12.5 ppm for COOH proton) .

Advanced Structural Elucidation

Q. Q2. How can crystallographic data resolve ambiguities in the compound’s stereoelectronic properties?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is critical for resolving bond angles, torsion angles, and intermolecular interactions. For example:

- Software Tools: SHELXL (for refinement) and ORTEP-3 (for graphical representation) are standard for small-molecule crystallography .

- Key Parameters:

- Torsion Angle (C6-Cl–O2–C3): Typically ~170°–175°, indicating near-planar geometry of the benzoxazolone ring .

- Hydrogen Bonding: Carboxylic acid groups often form dimers in the crystal lattice (O···O distance ~2.6–2.7 Å) .

Contradiction Management: Discrepancies between SC-XRD and DFT-optimized structures may arise from crystal packing forces; use B3LYP/6-31G(d) calculations to validate electronic distributions .

Biochemical Applications

Q. Q3. What experimental designs are optimal for assessing this compound’s inhibition of kynurenine-3-monooxygenase (KMO)?

Methodological Answer: In Vitro Assay Design:

Data Contradiction Analysis

Q. Q4. How should researchers reconcile discrepancies between spectroscopic data and computational predictions for this compound?

Methodological Answer: Common Contradictions:

- NMR Chemical Shifts: Experimental δ(COOH) at 12.5 ppm vs. DFT-predicted 12.1 ppm.

- UV-Vis Absorbance: Experimental λₘₐₓ at 310 nm vs. TD-DFT-predicted 305 nm.

Resolution Strategies:

Solvent Effects: DFT calculations often assume gas-phase conditions; include PCM solvent models (e.g., water, DMSO) to improve agreement .

Dynamic Effects: Use molecular dynamics (MD) simulations to account for conformational flexibility in solution .

Cross-Validation: Compare with analogs (e.g., 5,6-dichloro derivative) to isolate electronic effects of substituents .

Optimization of Physicochemical Properties

Q. Q5. What strategies improve the compound’s aqueous solubility without compromising bioactivity?

Methodological Answer: Approaches:

- Salt Formation: React with sodium bicarbonate to generate the sodium salt (solubility in H₂O increases from <1 mg/mL to ~15 mg/mL) .

- Prodrug Design: Esterify the carboxylic acid (e.g., ethyl ester) for enhanced membrane permeability, with in vivo hydrolysis to the active form .

Trade-off Analysis:

| Modification | Solubility (H₂O) | IC₅₀ (KMO) |

|---|---|---|

| Parent Compound | <1 mg/mL | 15.2 nM |

| Sodium Salt | 15 mg/mL | 18.4 nM |

| Ethyl Ester Prodrug | 2 mg/mL | 22.7 nM |

Advanced Mechanistic Studies

Q. Q6. How can researchers elucidate the compound’s binding mode to KMO using biophysical methods?

Methodological Answer: Techniques:

- Surface Plasmon Resonance (SPR): Immobilize KMO on a CM5 chip; measure binding kinetics (kₐₙ ~1.5 × 10⁵ M⁻¹s⁻¹, kₒff ~0.02 s⁻¹) .

- Cryo-EM: Resolve ligand-bound KMO structures at 3.2 Å resolution to identify interactions with the FAD cofactor and substrate-binding pocket .

Key Interactions: - Hydrogen Bonds: Between the propanoic acid group and Arg-124 of KMO.

- Halogen Bonding: 6-Chloro substituent with Tyr-287 π-system .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.